![molecular formula C25H21NO5 B4021465 1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4021465.png)
1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
"1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one" is a compound that belongs to a class of chemicals known for their diverse pharmacological activities. The focus on this compound primarily revolves around its synthesis, molecular and chemical properties, and its potential applications in various fields excluding drug usage and dosages.
Synthesis Analysis
The synthesis of similar compounds, like 1-benzyl-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-1H-indol-7-yl acetate and 1-benzyl-6,7-dihydro-7-hydroxy-6,6-dimethyl-1H-indol-4(5H)-one, involves enantioselective methods using enzyme-mediated reactions with high enantiomeric excesses, showcasing the complexity and precision required in chemical synthesis processes (Caliskan & Süleymanoğlu Ersez, 2015).
Molecular Structure Analysis
Compounds containing 1,3-benzodioxin groups, such as (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin, illustrate the intricacies of molecular structures within this chemical class. These structures, featuring hydrogen bonds and 'butterfly' conformations, highlight the significance of detailed molecular analysis in understanding compound behaviors (Masci et al., 2002).
Chemical Reactions and Properties
The reactivity of benzodioxin-related compounds with nucleophilic amines to produce therapeutic precursors underlines the chemical versatility of these molecules. This reactivity is facilitated by basic environments, such as K2CO3 or amines, demonstrating the compound's potential in synthesizing therapeutic agents (Bozzo et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of "1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one" were not found, analogous research on similar compounds can provide insights. For instance, studies on 1,4-benzodioxins preparation and their derivatives offer a foundational understanding of physical properties such as UV, PMR, and IR spectroscopy data relevant to chemical analysis and application (Katrizky et al., 1966).
Chemical Properties Analysis
The exploration of 1,4-benzodioxin-2-carboxamides and derivatives underscores the chemical properties that make these compounds suitable for further application development. The basic environment plays a critical role in facilitating reactions that yield potential therapeutic compounds, emphasizing the importance of chemical properties in the synthesis and application of these molecules (Bozzo et al., 2003).
properties
IUPAC Name |
1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-21(18-10-11-22-23(14-18)31-13-12-30-22)15-25(29)19-8-4-5-9-20(19)26(24(25)28)16-17-6-2-1-3-7-17/h1-11,14,29H,12-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUTWPTOUCXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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